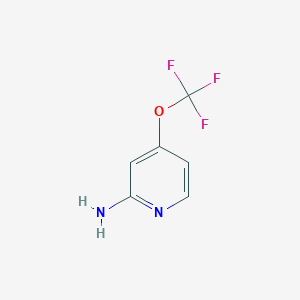![molecular formula C12H12N2O2 B2396700 N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide CAS No. 2411278-25-4](/img/structure/B2396700.png)
N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide, also known as CMMP, is a chemical compound that has been studied extensively for its potential applications in scientific research. CMMP is a member of the family of propenamides and has been found to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide involves the inhibition of PKC and the activation of the MAPK pathway. PKC is a key regulator of cellular signaling pathways and is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The activation of the MAPK pathway has been linked to the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the immune response in animal models. N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide is its specificity for PKC inhibition and MAPK pathway activation. This specificity allows for the targeted modulation of cellular signaling pathways. However, one of the limitations of N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
将来の方向性
There are many potential future directions for the study of N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide. One area of interest is the development of N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide analogs with improved specificity and potency. Another area of interest is the exploration of the potential therapeutic applications of N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide in a variety of diseases, including cancer and neurodegenerative diseases. Additionally, the development of novel delivery methods for N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide could improve its efficacy and safety in clinical settings.
In conclusion, N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide, or N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide, is a chemical compound that has been studied extensively for its potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yield of N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide. N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide has been found to have a variety of effects on cellular signaling pathways, including the inhibition of PKC and the activation of the MAPK pathway. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and neuroprotective effects. While N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide has advantages for lab experiments, such as its specificity, careful dosing and monitoring are necessary to ensure safety. There are many potential future directions for the study of N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide, including the development of analogs and exploration of therapeutic applications.
合成法
The synthesis of N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide involves several steps, starting with the reaction of 4-cyano-3-methoxybenzaldehyde with propargylamine to form an intermediate. This intermediate is then reacted with acetic anhydride and triethylamine to form the final product, N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide. The synthesis method has been optimized to yield high purity and high yield of N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide.
科学的研究の応用
N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide has been studied extensively for its potential applications in scientific research. It has been found to have a variety of effects on cellular signaling pathways, including the inhibition of protein kinase C (PKC) and the activation of the mitogen-activated protein kinase (MAPK) pathway. These effects have been studied in a variety of cell types, including cancer cells, immune cells, and neurons.
特性
IUPAC Name |
N-[(4-cyano-3-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-3-12(15)14-8-9-4-5-10(7-13)11(6-9)16-2/h3-6H,1,8H2,2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYXJKLYLPMGPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)C=C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

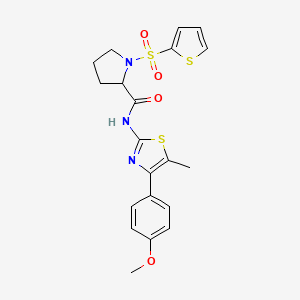

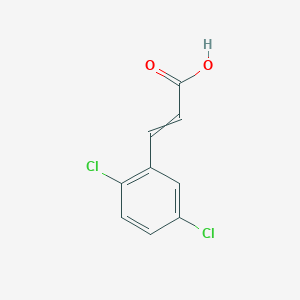
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-tert-butylbenzoate](/img/structure/B2396621.png)
![5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2396624.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2396626.png)
![5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B2396630.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2396631.png)
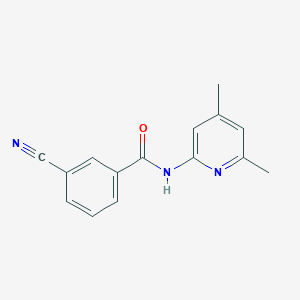
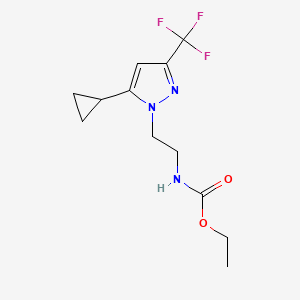
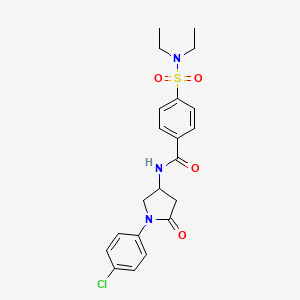
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2396636.png)
